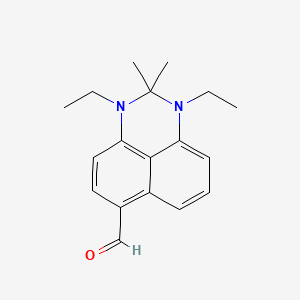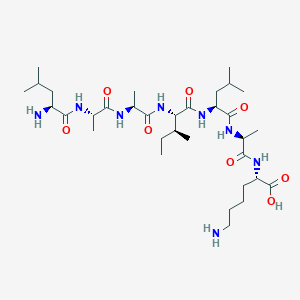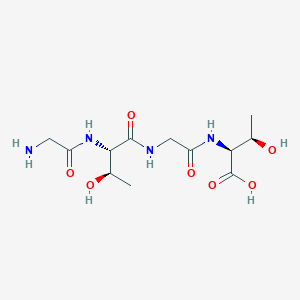
Glycyl-L-threonylglycyl-L-threonine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycyl-L-threonylglycyl-L-threonine is a peptide compound with the molecular formula C₁₀H₂₀N₄O₆ It is composed of two glycyl and two L-threonyl residues
準備方法
Synthetic Routes and Reaction Conditions
Glycyl-L-threonylglycyl-L-threonine can be synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the first amino acid to the resin, followed by deprotection and coupling of subsequent amino acids using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Solution-phase synthesis involves the stepwise coupling of amino acids in solution, followed by purification and isolation of the peptide.
化学反応の分析
Types of Reactions
Glycyl-L-threonylglycyl-L-threonine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the threonine residues can be oxidized to form ketones or aldehydes.
Reduction: The peptide bonds can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted threonine derivatives.
科学的研究の応用
Glycyl-L-threonylglycyl-L-threonine has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.
作用機序
The mechanism of action of Glycyl-L-threonylglycyl-L-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. This binding can modulate the activity of the target, leading to various biological effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor activation.
類似化合物との比較
Similar Compounds
Glycyl-L-threonine: A simpler dipeptide with similar structural features.
L-threonylglycyl-L-threonine: A tripeptide with one less glycyl residue.
Glycyl-L-serylglycyl-L-threonine: A peptide with a serine residue instead of one of the threonine residues.
Uniqueness
Glycyl-L-threonylglycyl-L-threonine is unique due to its specific sequence and the presence of two glycyl and two L-threonyl residues. This unique structure can confer distinct biochemical properties and interactions compared to other similar peptides.
特性
CAS番号 |
535169-12-1 |
|---|---|
分子式 |
C12H22N4O7 |
分子量 |
334.33 g/mol |
IUPAC名 |
(2S,3R)-2-[[2-[[(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C12H22N4O7/c1-5(17)9(15-7(19)3-13)11(21)14-4-8(20)16-10(6(2)18)12(22)23/h5-6,9-10,17-18H,3-4,13H2,1-2H3,(H,14,21)(H,15,19)(H,16,20)(H,22,23)/t5-,6-,9+,10+/m1/s1 |
InChIキー |
RNJAGFOVIJSOIY-ZHYWTAKUSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CN)O |
正規SMILES |
CC(C(C(=O)NCC(=O)NC(C(C)O)C(=O)O)NC(=O)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenol, 4,4'-[cyclopropylidenebis(thio)]bis[2,6-bis(1,1-dimethylethyl)-](/img/structure/B14216072.png)

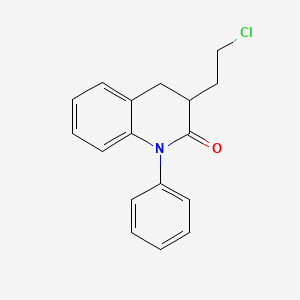

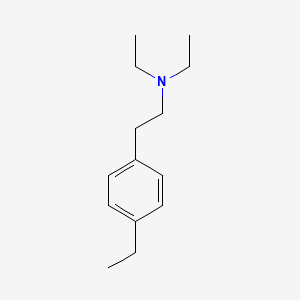
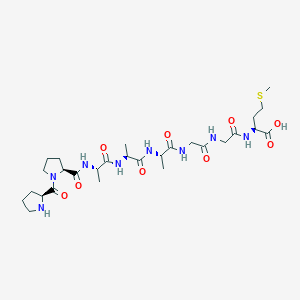

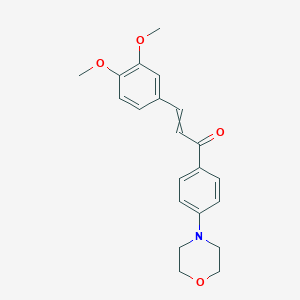
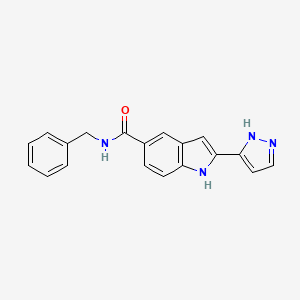
![2-[1-(aminomethyl)cyclohexyl]acetic acid;phosphoric acid](/img/structure/B14216149.png)
![2,4,6-Tris{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}-1,3,5-triazine](/img/structure/B14216154.png)
